molecular formula C22H15ClFN7O B6487481 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide CAS No. 1005924-29-7

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-fluorobenzamide

Cat. No.: B6487481
CAS No.: 1005924-29-7
M. Wt: 447.9 g/mol
InChI Key: UPYGVZSSOBEWAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This would involve analyzing the structure of the molecule using various techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any products formed .


Physical and Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds with high affinity to PKB, leading to the inhibition of its kinase activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound’s action results in the strong inhibition of tumor growth in a breast cancer xenograft model . It modulates biomarkers of signaling through PKB in vivo .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the degree of lipophilicity of the drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . .

Safety and Hazards

This would involve studying any potential hazards associated with the compound. This could include toxicity, flammability, and any precautions that need to be taken when handling the compound .

Future Directions

This would involve discussing potential areas of future research. This could include potential applications of the compound, areas of its chemistry that are not well understood, and how it could be modified to improve its properties .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

It has been suggested that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been suggested that similar compounds can show changes in their effects over time, including stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It has been suggested that similar compounds can show varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It has been suggested that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It has been suggested that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation

Subcellular Localization

It has been suggested that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN7O/c1-13-10-19(28-22(32)14-2-6-16(24)7-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-4-15(23)5-9-17/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYGVZSSOBEWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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